![molecular formula C10H20FNO B1485473 [(1-Fluorocyclopentyl)methyl](1-methoxypropan-2-yl)amine CAS No. 1864926-20-4](/img/structure/B1485473.png)
[(1-Fluorocyclopentyl)methyl](1-methoxypropan-2-yl)amine
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
- Synthesis of 3-aminocycloheptatrienylidenamines : Research by Cavazza and Pietra (1976) describes the methylation of 3-methoxytropone to produce 3-aminocycloheptatrienylidenamines, showing the reactivity of similar methoxy-containing compounds in synthetic chemistry Cavazza & Pietra, 1976.
Catalysis and Chemical Transformations
- Catalytic amination of 1-methoxy-2-propanol : A study by Bassili and Baiker (1990) explored the amination of 1-methoxy-2-propanol over a nickel catalyst, demonstrating the potential for catalytic transformations involving methoxy and amino groups Bassili & Baiker, 1990.
Fluorophores and Labeling Reagents
- Novel stable fluorophore : Hirano et al. (2004) discussed the development of a novel fluorophore with strong fluorescence across a wide pH range, highlighting the utility of methoxy-containing compounds in biomedical analysis Hirano et al., 2004.
Ring-Opening Reactions
- Lewis acid-catalyzed ring-opening : Lifchits and Charette (2008) described the ring-opening of cyclopropanes with amine nucleophiles, a process that might be relevant to understanding reactions involving fluorocyclopentyl and amine groups Lifchits & Charette, 2008.
Advanced Materials and Pharmaceuticals
- Synthesis and characterization of complexes : Research into the synthesis of various metal complexes with amines and their application in polymerization processes shows the versatility of amine-containing compounds in materials science Shin et al., 2016.
properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-1-methoxypropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO/c1-9(7-13-2)12-8-10(11)5-3-4-6-10/h9,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCPWCMAWJGGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1(CCCC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Fluorocyclopentyl)methyl](1-methoxypropan-2-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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